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Compound of Interest

Compound Name: (+)-AS 115

Cat. No.: B1156027

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular targets of the
investigational anti-cancer agent (+)-AS 115, also known as TAS-115 or Pamufetinib. This
document summarizes key quantitative data, details relevant experimental methodologies, and
visualizes the associated signaling pathways to support further research and development
efforts.

Introduction

(+)-AS 115 (TAS-115/Pamufetinib) is a novel, orally available small molecule inhibitor that has
demonstrated potent anti-tumor activity in preclinical and clinical studies.[1][2] It functions as a
multi-targeted tyrosine kinase inhibitor, acting in an ATP-competitive manner to block the
signaling of several key receptor tyrosine kinases (RTKs) implicated in tumor growth,
angiogenesis, and metastasis.[3][4] This guide will delineate the primary and secondary
molecular targets of TAS-115, providing a comprehensive overview of its mechanism of action.

Primary and Secondary Targets of TAS-115

The primary therapeutic rationale for the development of TAS-115 is its potent dual inhibition of
Mesenchymal-Epithelial Transition factor (c-MET) and Vascular Endothelial Growth Factor
Receptor (VEGFR).[5] Additionally, it exhibits inhibitory activity against a panel of other RTKSs,
contributing to its broad anti-cancer profile.
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Quantitative Inhibition Data

The inhibitory activity of TAS-115 against its key targets has been quantified through various in

vitro assays. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki)

values are summarized below.

Target Assay Type IC50 (nM) Ki (nM) Reference
Recombinant

VEGFR2 (KDR) Enzyme (Cell- 30 12 [1]
free)
Recombinant

c-MET Enzyme (Cell- 32 39 [1]
free)
Kinase Panel

PDGFRa <1000 Not Reported [3]
Screen
Kinase Panel

PDGFRp <1000 Not Reported [3]
Screen
Kinase Panel

AXL <1000 Not Reported [3]
Screen

) Kinase Panel

c-Kit <1000 Not Reported [3]
Screen
Kinase Panel

Src <1000 Not Reported [3]
Screen

FMS Not Specified Not Reported Not Reported [2]

FLT3 Not Specified Not Reported Not Reported

Note: A 192-panel kinase assay revealed that TAS-115 exhibited an IC50 of <1 ymol/L for 53
kinases, including MET, AXL, c-kit, Src, and PDGFR-alpha and —beta.[3][4]

Signaling Pathways Targeted by TAS-115
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By inhibiting its primary targets, c-MET and VEGFR, TAS-115 effectively disrupts downstream
signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis. The
two major pathways affected are the PISK/Akt/mTOR and the MAPK/ERK pathways.[6]

c-MET Signaling Pathway Inhibition

The binding of Hepatocyte Growth Factor (HGF) to c-MET triggers receptor dimerization and
autophosphorylation, leading to the activation of downstream signaling. TAS-115 blocks this
initial phosphorylation event, thereby inhibiting the subsequent activation of PI3K/Akt and
MAPK/ERK pathways.
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Inhibition of the c-MET signaling pathway by (+)-AS 115.
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VEGFR Signaling Pathway Inhibition

Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR?2, is a critical step in
angiogenesis. TAS-115 inhibits the autophosphorylation of VEGFR2, thereby blocking
downstream signals that lead to endothelial cell proliferation, migration, and new blood vessel
formation.
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Inhibition of the VEGFR signaling pathway by (+)-AS 115.
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Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the
characterization of TAS-115.

In Vitro ATP-Competitive Kinase Inhibition Assay
(Luminescence-Based)

This assay determines the direct inhibitory effect of TAS-115 on the activity of purified
recombinant kinases by measuring the amount of ADP produced.

Materials:

» Purified recombinant target kinase (e.g., c-MET, VEGFR?2)
¢ Kinase-specific substrate peptide

e Adenosine triphosphate (ATP)

e TAS-115 stock solution (in DMSO)

» Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-
35)

o ADP-Glo™ Kinase Assay kit (Promega)

o 384-well white assay plates

Plate reader with luminescence detection capabilities
Procedure:

» Prepare serial dilutions of TAS-115 in kinase reaction buffer. The final DMSO concentration
should be kept constant across all wells (typically < 1%).

e Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
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e Add the purified kinase to each well and incubate for 15-30 minutes at room temperature to
allow for inhibitor binding.

« Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
The ATP concentration should be at or near the Km for the specific kinase.

 Allow the reaction to proceed for 30-60 minutes at 30°C.

» Stop the kinase reaction and measure the amount of ADP produced by following the
manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding the
ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection
Reagent to convert ADP to ATP and generate a luminescent signal.

o Measure the luminescence using a plate reader.

o Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the
DMSO control and determine the IC50 value by fitting the data to a dose-response curve
using appropriate software (e.g., GraphPad Prism).

Prepare serial dilutions Add inhibitor/vehicle Add purified kinase Initiate reaction with Incubate at 30°C Stop reaction and Analyze data and
of (+)-AS 115 to 384-well plate and pre-incubate substrate and ATP detect ADP (luminescence} ) calculate IC50

Click to download full resolution via product page

Workflow for the in vitro kinase inhibition assay.

Cell-Based Receptor Tyrosine Kinase Phosphorylation
Assay (Western Blotting)

This assay measures the ability of TAS-115 to inhibit the ligand-induced phosphorylation of its
target RTKs in a cellular context.

Materials:
o Cancer cell line expressing the target RTK (e.g., Yamato-SS for c-MET)

o Cell culture medium and supplements
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* Recombinant ligand (e.g., HGF for c-MET)

e TAS-115 stock solution (in DMSO)

e Phosphate-buffered saline (PBS)

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels and running buffer

o PVDF or nitrocellulose membranes

o Transfer buffer

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies (phospho-specific and total protein for the target RTK, e.g., p-cMET, c-
MET, p-Akt, Akt, p-ERK, ERK)

e HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate

e Imaging system for chemiluminescence detection

Procedure:

e Seed cells in culture plates and grow to 70-80% confluency.

o Serum-starve the cells for 12-24 hours to reduce basal phosphorylation.

o Pre-treat the cells with various concentrations of TAS-115 or DMSO (vehicle control) for a
specified time (e.g., 1-3 hours).

» Stimulate the cells with the appropriate ligand (e.g., HGF) for a short period (e.g., 10-15
minutes) to induce receptor phosphorylation.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1156027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration of the
supernatant using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose
membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the phosphorylated target protein
overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST and detect the signal using an ECL substrate and an
imaging system.

To normalize for protein loading, strip the membrane and re-probe with an antibody against
the total (non-phosphorylated) form of the target protein and/or a housekeeping protein (e.g.,
-actin or GAPDH).
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Workflow for the cell-based phosphorylation assay.

© 2025 BenchChem. All rights reserved.

11/13 Tech Support


https://www.benchchem.com/product/b1156027?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1156027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

(+)-AS 115 (TAS-115/Pamufetinib) is a potent, multi-targeted tyrosine kinase inhibitor with
primary activity against c-MET and VEGFR2. Its ability to simultaneously block these key
oncogenic drivers and their downstream signaling pathways, including PI3SK/Akt/mTOR and
MAPK/ERK, underscores its therapeutic potential in a range of solid tumors. The quantitative
data and experimental protocols provided in this guide offer a foundational resource for
researchers and drug development professionals working to further elucidate the mechanism of
action and clinical utility of this promising agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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